N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole-derived compound characterized by:
- Dual benzothiazole moieties: The molecule contains two benzo[d]thiazole rings, one substituted with a methoxy group at the 5-position.
- Hydrochloride salt: Improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
This compound is structurally distinct from simpler benzothiazole derivatives due to its branched carboxamide group and dual aromatic systems, which may influence its electronic properties and binding affinity.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2.ClH/c1-28-15-6-7-19-17(14-15)24-22(31-19)26(9-8-25-10-12-29-13-11-25)21(27)20-23-16-4-2-3-5-18(16)30-20;/h2-7,14H,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGZEXIIIBKJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
The thiazole ring system, which is present in this compound, has been widely recognized for its antimicrobial properties. Research indicates that derivatives of thiazole exhibit activity against various bacterial strains and fungi. For instance, compounds with similar thiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Aspergillus niger and Candida albicans .
Case Studies:
- A study synthesized thiazole derivatives and evaluated their antimicrobial activity using the cup plate method against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed promising antibacterial properties at low concentrations .
- Another research focused on the molecular docking studies of thiazole derivatives, revealing their mechanism of action in inhibiting bacterial lipid biosynthesis, which is crucial for bacterial survival .
Anticancer Potential
The anticancer properties of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride have been explored in various studies. Thiazole derivatives are known to exhibit cytotoxic effects on cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Studies:
- A study evaluated the anticancer activity of thiazole derivatives against human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay, demonstrating that specific derivatives inhibited cell growth effectively .
- Another research highlighted the synthesis of benzo-thiazole derivatives, which showed significant cytotoxicity against multiple cancer cell lines, including lung and liver cancer cells .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets. These studies help predict the binding affinity and mode of action of the compound at a molecular level.
Findings:
- Docking simulations revealed that certain thiazole derivatives bind effectively to specific receptors involved in cancer progression and microbial resistance, providing insights into their potential therapeutic applications .
Summary Table of Biological Activities
| Activity | Target Organism/Cell Line | Methodology | Findings |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | Cup plate method | Effective at 1 µg/mL concentration |
| Antifungal | A. niger, C. albicans | Cup plate method | Significant inhibition observed |
| Anticancer | MCF7 (breast cancer) | Sulforhodamine B assay | Inhibitory effects noted |
| Molecular Docking | Various receptors | Computational modeling | High binding affinity predicted |
Mechanism of Action
The compound exerts its effects through multiple pathways, depending on its biological target. It may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action can vary based on the specific application and target organism.
Comparison with Similar Compounds
Key Observations :
- Morpholinoethyl and hydrochloride groups may enhance solubility compared to non-ionic analogs (e.g., 1.2e, 14) .
- Lower yields in compounds like 14 (21%) suggest synthetic challenges for bulky substituents, whereas simpler derivatives (e.g., 4i) achieve >80% yields .
Physicochemical Properties
Table 2: Spectral and Physical Property Comparisons
Key Observations :
- Amide protons in simpler derivatives (e.g., 1.2b, 1.2e) resonate at δ 10.5–12.1 ppm, while the target compound’s branched carboxamide may shift these signals .
- Carbonyl (C=O) stretches in IR spectra (~1650–1675 cm⁻¹) are consistent across analogs, confirming amide bond integrity .
Key Observations :
- Thiazole derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced bioactivity, as seen in nitazoxanide .
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure
The compound is characterized by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxybenzo[d]thiazole with morpholinoethyl derivatives, followed by carboxylation to yield the desired product. The process has been optimized to enhance yield and purity, with various methods reported in the literature.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) have demonstrated significant cytotoxic effects.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.5 ± 0.1 |
| Doxorubicin | MCF-7 | 1.2 ± 0.005 |
| Other Benzothiazole Derivatives | MCF-7 | Varies (1.8 - 4.5) |
The compound showed an IC50 value of 3.5 µM , indicating a potent cytotoxic effect comparable to established chemotherapeutics like Doxorubicin, which has an IC50 of 1.2 µM .
Antimicrobial Activity
Although primarily studied for its anticancer properties, some derivatives of benzothiazoles have been evaluated for antimicrobial activity against various pathogens. However, studies indicate limited effectiveness against viral and bacterial strains, with most compounds failing to demonstrate significant inhibitory effects on tested organisms such as Staphylococcus aureus and Candida albicans .
The anticancer activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells, leading to apoptosis.
- Induction of Apoptosis : Studies suggest that it may activate intrinsic apoptotic pathways, evidenced by increased expression of pro-apoptotic markers.
- Targeting Specific Kinases : Some benzothiazole derivatives have shown to inhibit specific kinases involved in cancer cell signaling pathways, although further research is required to elucidate the precise targets for this compound.
Case Studies
A notable study involved the evaluation of various benzothiazole derivatives, including our compound of interest, against a panel of cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly influenced biological activity and toxicity profiles .
Q & A
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodological Answer : Synthesis optimization involves multi-step protocols with careful control of reaction conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for amide bond formation .
- Temperature : Maintain reflux conditions (e.g., 80–100°C) during coupling reactions to ensure complete conversion .
- Purification : Column chromatography (silica gel, gradient elution with chloroform/methanol) is critical for isolating the hydrochloride salt .
- Catalysts : Use bases like potassium carbonate to deprotonate intermediates and accelerate nucleophilic substitutions .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., methoxy at δ ~3.8 ppm, morpholine protons at δ ~3.5–3.7 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1500–1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and isotopic pattern matching the molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Validate compound purity (>95%) via HPLC before biological assays .
- Assay conditions : Standardize in vitro protocols (e.g., cell line selection, incubation time) to ensure reproducibility .
- Solubility issues : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity artifacts .
- Data normalization : Include positive/negative controls (e.g., DMSO for solvent effects, known inhibitors for target validation) .
Q. What strategies are effective for probing the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with targets like kinase domains, focusing on the benzo[d]thiazole and morpholine moieties .
- Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., substituent variations on the thiazole ring) to identify critical pharmacophores .
- Biochemical assays : Measure inhibition of enzymatic targets (e.g., COX-1/2, kinases) using fluorogenic substrates or ADP-Glo™ kits .
Q. How can reaction pathways be computationally validated to reduce experimental trial-and-error?
- Methodological Answer :
- Quantum chemical calculations : Employ DFT (e.g., B3LYP/6-31G*) to map energy barriers for key steps like amide coupling .
- Reaction path screening : Use tools like GRRM17 to identify low-energy intermediates and transition states .
- Machine learning : Train models on existing reaction databases to predict optimal solvent/catalyst combinations .
Data Contradiction Analysis
Q. Why might cytotoxicity results vary between bacterial and mammalian cell models?
- Methodological Answer :
- Membrane permeability : Bacterial membranes (Gram-negative vs. Gram-positive) may limit compound uptake compared to mammalian cells .
- Metabolic differences : Mammalian cells may metabolize the compound into inactive/active derivatives, altering observed toxicity .
- Efflux pumps : Overexpression of ABC transporters in cancer cells can reduce intracellular concentrations .
Experimental Design Considerations
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution (MIC determination) against ESKAPE pathogens .
- Antioxidant potential : DPPH radical scavenging assay with IC50 calculation .
- Cytotoxicity : MTT/WST-1 assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity indices .
Key Parameters for Reproducibility
| Parameter | Optimal Conditions | References |
|---|---|---|
| Solvent | THF/DMF (anhydrous) | |
| Reaction Time | 48–72 hours (amide coupling) | |
| Purification | Silica gel chromatography | |
| Purity Validation | HPLC (C18 column, 95% threshold) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
